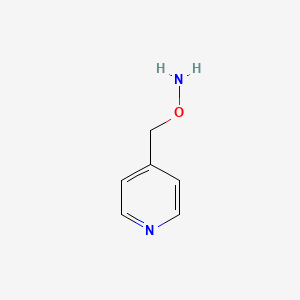

o-(pyridin-4-ylmethyl)hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-(pyridin-4-ylmethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-9-5-6-1-3-8-4-2-6/h1-4H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJNRSIKHOXICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570959 | |

| Record name | O-[(Pyridin-4-yl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79349-78-3 | |

| Record name | O-[(Pyridin-4-yl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of O-(pyridin-4-ylmethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(pyridin-4-ylmethyl)hydroxylamine is a heterocyclic organic compound featuring a pyridine ring linked to a hydroxylamine moiety via a methylene bridge. This unique structural combination suggests its potential for diverse applications in medicinal chemistry and drug development, drawing interest from researchers exploring novel therapeutic agents. The presence of the pyridine ring, a common scaffold in many biologically active molecules, coupled with the reactive hydroxylamine group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound and its more stable hydrochloride salt.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its general properties can be inferred from related compounds and the constituent functional groups. The compound is typically handled as its hydrochloride salt, which enhances its stability and solubility in aqueous solutions.

Physicochemical Data

Quantitative experimental data for this compound is not extensively documented. The following table summarizes available information and estimations based on related structures.

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| CAS Number | 79349-78-3 | [1] |

| Appearance | Likely a solid at room temperature. | Inferred from similar compounds. |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in polar organic solvents. The hydrochloride salt is likely soluble in water. | Inferred from the properties of hydroxylamine and pyridine derivatives. |

| pKa | Data not available. | The pyridine nitrogen is expected to be basic, while the hydroxylamine group can exhibit both acidic and basic properties. |

Spectral Data

-

¹H NMR: Expected signals would include peaks corresponding to the protons on the pyridine ring, the methylene bridge, and the amine and hydroxyl protons of the hydroxylamine group.

-

¹³C NMR: Signals for the carbon atoms of the pyridine ring and the methylene bridge would be expected.

-

IR Spectroscopy: Characteristic absorption bands would be anticipated for N-H, O-H, C-N, and C=N stretching vibrations, as well as aromatic C-H and C=C stretching from the pyridine ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be a key feature.

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as O-Methyl-N-(3-pyridylmethyl)hydroxylamine. A common method involves the reaction of a suitable pyridinylmethyl halide with hydroxylamine or a protected hydroxylamine derivative.

A potential synthetic pathway is illustrated below:

Caption: Proposed synthesis of this compound.

This nucleophilic substitution reaction would likely proceed by reacting 4-(chloromethyl)pyridine hydrochloride with hydroxylamine in the presence of a base to neutralize the hydrochloride and facilitate the reaction.

Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the pyridine ring and the hydroxylamine moiety.

-

Pyridine Ring: The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic properties and allows for N-alkylation and the formation of N-oxides. The ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

-

Hydroxylamine Moiety: The hydroxylamine group is a potent nucleophile and can react with electrophiles such as aldehydes and ketones to form oximes. It can also act as a reducing agent. The presence of both a nitrogen and an oxygen atom with lone pairs makes it a versatile reactant in various organic transformations.[2]

Biological Activity and Potential Applications

While no specific biological studies on this compound have been found, the broader classes of pyridine derivatives and hydroxylamines exhibit a wide range of biological activities, suggesting potential avenues for investigation.

Potential as an Antibacterial Agent

Studies on related N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated selective and potent antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA and VRE.[3] For instance, some compounds in this class have shown a minimum inhibitory concentration (MIC₉₀) as low as 2.0 μM against Micrococcus luteus.[3] This suggests that this compound could be a candidate for antibacterial drug discovery.

Potential as an Enzyme Inhibitor

The hydroxylamine functional group is a known zinc-binding group and is present in several histone deacetylase (HDAC) inhibitors.[4] Hydroxamic acids, which can be derived from hydroxylamines, are potent inhibitors of metalloenzymes. This raises the possibility that this compound or its derivatives could exhibit inhibitory activity against zinc-containing enzymes.

The diagram below illustrates a generalized workflow for evaluating the biological activity of a novel compound like this compound.

Caption: General workflow for biological evaluation.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry, primarily due to the combination of the biologically relevant pyridine scaffold and the versatile hydroxylamine functional group. Although specific experimental data on this molecule is currently scarce, this guide provides a foundational understanding of its likely chemical properties, potential synthetic routes, and promising areas for future biological investigation. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. 79349-78-3|this compound|BLD Pharm [bldpharm.com]

- 2. Buy O-(quinolin-4-ylmethyl)hydroxylamine (EVT-8898423) [evitachem.com]

- 3. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]

An In-depth Technical Guide to the Synthesis and Purification of o-(pyridin-4-ylmethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of o-(pyridin-4-ylmethyl)hydroxylamine, a key intermediate in pharmaceutical research and drug development. This document details two primary synthetic pathways, outlines purification protocols, and presents relevant analytical data for the characterization of the final compound.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its bifunctional nature, possessing both a pyridine ring and a hydroxylamine moiety, allows for diverse chemical modifications, making it a versatile intermediate in the development of novel drug candidates. This guide outlines two effective methods for its synthesis: the Mitsunobu reaction and nucleophilic substitution.

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound have been identified and are detailed below.

Method 1: Mitsunobu Reaction

This pathway involves the use of 4-pyridinemethanol and N-hydroxyphthalimide under Mitsunobu conditions, followed by the deprotection of the phthalimide group.

Reaction Scheme:

Experimental Protocol:

Step 1: Synthesis of N-((pyridin-4-yl)methoxy)phthalimide

-

To a solution of 4-pyridinemethanol (1 eq.) and N-hydroxyphthalimide (1.1 eq.) in anhydrous tetrahydrofuran (THF), triphenylphosphine (PPh3) (1.2 eq.) is added.

-

The mixture is cooled to 0°C in an ice bath.

-

Diisopropyl azodicarboxylate (DIAD) (1.2 eq.) is added dropwise to the solution while maintaining the temperature at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-((pyridin-4-yl)methoxy)phthalimide.

Step 2: Synthesis of this compound

-

N-((pyridin-4-yl)methoxy)phthalimide (1 eq.) is dissolved in a mixture of ethanol and dichloromethane.

-

Hydrazine monohydrate (1.5 eq.) is added to the solution.

-

The reaction mixture is stirred at room temperature for 4-6 hours, during which a white precipitate (phthalhydrazide) is formed.

-

The precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

Method 2: Nucleophilic Substitution

This method utilizes the reaction of 4-(chloromethyl)pyridine hydrochloride with hydroxylamine hydrochloride.[1]

Reaction Scheme:

Experimental Protocol:

-

4-(chloromethyl)pyridine hydrochloride (1 eq.) and hydroxylamine hydrochloride (1.2 eq.) are suspended in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

A base, such as triethylamine or potassium carbonate (2.5 eq.), is added to the suspension.

-

The reaction mixture is heated to 50-60°C and stirred for 12-18 hours.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any remaining salts.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.

Purification

The crude this compound obtained from either synthetic route can be purified by the following methods:

-

Column Chromatography: Flash column chromatography on silica gel is an effective method for purification. A gradient elution system of dichloromethane and methanol is typically employed.

-

Recrystallization: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or dichloromethane/hexanes.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

| Table 1: Synthesis Data | |

| Parameter | Value |

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

| Typical Yield (Method 1) | 60-75% |

| Typical Yield (Method 2) | 50-65% |

| Purity (after chromatography) | >95% |

| Table 2: Characterization Data | |

| Analytical Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.58 (d, 2H), 7.30 (d, 2H), 4.75 (s, 2H), 4.65 (br s, 2H, NH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 150.1, 147.5, 121.8, 77.2 |

| Mass Spectrometry (ESI+) | m/z 125.07 [M+H]⁺ |

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Synthetic and purification workflow.

Logical Relationship of Synthetic Methods

This diagram shows the logical relationship between the starting materials and the final product for the two synthetic methods.

Caption: Relationship of starting materials to product.

References

o-(Pyridin-4-ylmethyl)hydroxylamine: A Technical Guide to its Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-(Pyridin-4-ylmethyl)hydroxylamine is a heterocyclic compound featuring a pyridine ring and a hydroxylamine functional group. While its specific mechanism of action is not extensively documented in publicly available literature, its structural motifs suggest potential therapeutic applications as both an antibacterial and an anticancer agent. This technical guide consolidates information on related compounds to propose two primary putative mechanisms of action: inhibition of ribonucleotide reductase (RNR) for antibacterial effects and inhibition of histone deacetylases (HDACs) for anticancer activity. This document provides a comprehensive overview of the evidence supporting these hypotheses, detailed experimental protocols to investigate these mechanisms, and quantitative data from analogous compounds to guide future research.

Introduction

This compound possesses a unique chemical architecture that combines the biological relevance of the pyridine scaffold with the reactivity of a hydroxylamine moiety. Pyridine derivatives are integral to numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties[1][2]. The hydroxylamine group is also a key pharmacophore, known for its ability to interact with metalloenzymes and participate in redox processes, often leading to enzyme inhibition[3]. The convergence of these two functionalities in one molecule makes this compound a compelling candidate for drug discovery and development.

Proposed Mechanism of Action I: Antibacterial Activity via Ribonucleotide Reductase (RNR) Inhibition

Based on the demonstrated antibacterial properties of structurally similar pyridyl-hydroxylamines, a plausible mechanism of action for this compound is the inhibition of bacterial ribonucleotide reductase (RNR).

Evidence from Related Compounds

Research has shown that N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds exhibit selective and potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE)[4]. This antibacterial action is a strong indicator that other isomers and derivatives, such as this compound, may possess similar capabilities.

The Role of Ribonucleotide Reductase

Ribonucleotide reductase is a critical enzyme in all living organisms, responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair[3]. As this is the sole pathway for de novo production of deoxyribonucleotides, its inhibition leads to the depletion of the cellular dNTP pool, subsequent arrest of DNA replication, and ultimately, cell death. This makes RNR an attractive target for antimicrobial agents.

Proposed Signaling Pathway

The proposed mechanism involves the entry of this compound into the bacterial cell and subsequent interaction with ribonucleotide reductase. The hydroxylamine moiety can act as a radical scavenger, quenching the essential tyrosyl radical in the R2 subunit of class I RNRs, thereby inactivating the enzyme.

Caption: Proposed pathway of RNR inhibition by this compound.

Quantitative Data from Related Compounds

The following table summarizes the minimum inhibitory concentrations (MIC) for related pyridyl-hydroxylamine compounds against various bacterial strains.

| Compound Structure | Bacterial Strain | MIC (µg/mL) | Reference |

| N-alkyl-N-(pyridin-2-yl)hydroxylamine | Micrococcus luteus ATCC 10240 | 0.41 | [4] |

| N-alkyl-N-(pyridin-2-yl)hydroxylamine | Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate Activity | [4] |

| N-alkyl-N-(pyridin-2-yl)hydroxylamine | Vancomycin-resistant Enterococcus faecalis (VRE) | Moderate Activity | [4] |

| 2,4'-bipyridyl derivatives | Staphylococcus aureus | - | [5] |

| Pyridine-based organic salts | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | [2] |

| Pyridine-based organic salts | Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | [2] |

Experimental Protocol: Ribonucleotide Reductase Inhibition Assay

This protocol outlines an in vitro assay to determine the inhibitory effect of this compound on bacterial RNR.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Purify bacterial RNR enzyme (both R1 and R2 subunits) according to established protocols.

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA, and 10 mM DTT).

-

Prepare a substrate solution containing a radiolabeled ribonucleotide (e.g., [³H]CDP).

-

Prepare a stop solution (e.g., 1 M perchloric acid).

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the assay buffer, purified R1 and R2 subunits of RNR, and varying concentrations of this compound.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the radiolabeled ribonucleotide substrate.

-

Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Process the samples to separate the deoxyribonucleotide product from the ribonucleotide substrate (e.g., using an ion-exchange column).

-

Quantify the amount of radiolabeled deoxyribonucleotide product using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of RNR inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Experimental Workflow: RNR Inhibition Assay

Caption: Workflow for the in vitro RNR inhibition assay.

Proposed Mechanism of Action II: Anticancer Activity via Histone Deacetylase (HDAC) Inhibition

The structural similarity of this compound to known pyridine-based hydroxamic acid HDAC inhibitors suggests a potential role in cancer therapy through the modulation of epigenetic processes.

Evidence from Related Compounds

Numerous pyridine-containing compounds have been investigated for their anticancer properties, with some demonstrating potent inhibitory effects on histone deacetylases (HDACs)[6]. Hydroxamic acids are a well-established class of HDAC inhibitors, and while this compound is not a hydroxamic acid, its hydroxylamine group can also chelate the zinc ion in the active site of HDACs, potentially leading to inhibition. Additionally, various pyridine derivatives have been shown to induce antiproliferative effects in cancer cell lines through diverse mechanisms[1][7].

The Role of Histone Deacetylases in Cancer

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, repressing the transcription of certain genes, including tumor suppressor genes. Overexpression or aberrant activity of HDACs is a common feature in many cancers. Inhibition of HDACs results in histone hyperacetylation, a more open chromatin structure, and the re-expression of tumor suppressor genes, which can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Proposed Signaling Pathway

The proposed anticancer mechanism involves the inhibition of HDACs by this compound, leading to an accumulation of acetylated histones. This epigenetic modification alters gene expression, resulting in the upregulation of proteins that promote cell cycle arrest (e.g., p21) and apoptosis (e.g., caspases).

Caption: Proposed pathway of HDAC inhibition leading to anticancer effects.

Quantitative Data from Related Compounds

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various pyridine derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-urea derivative | MCF-7 (Breast Cancer) | 0.22 | [7] |

| Pyridine-urea derivative | Various NCI cell lines | GI₅₀ 12-91% | [7] |

| Pyrano-pyridine derivative | K562 (Leukemia) | 10.42 (µg/mL) | [8] |

| Pyrano-pyridine derivative | HL60 (Leukemia) | 25.93 (µg/mL) | [8] |

| Pyridine derivative | HeLa (Cervical Cancer) | Varies (nM to µM) | [1] |

| Pyridine derivative | A549 (Lung Cancer) | Varies (nM to µM) | [1] |

| Pyridine derivative | MDA-MB-231 (Breast Cancer) | Varies (nM to µM) | [1] |

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of HDAC activity by this compound.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Obtain purified human recombinant HDAC enzyme (e.g., HDAC1).

-

Prepare an HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Prepare a fluorogenic HDAC substrate solution (e.g., Boc-Lys(Ac)-AMC).

-

Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor as a positive control (e.g., Trichostatin A).

-

-

Assay Procedure:

-

In a 96-well black microplate, add the HDAC assay buffer, purified HDAC enzyme, and serial dilutions of this compound.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

-

Add the fluorogenic HDAC substrate to all wells to initiate the reaction.

-

Incubate the plate for a further period (e.g., 30-60 minutes) to allow for deacetylation.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate to release a fluorescent product.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound compared to the no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Experimental Workflow: HDAC Inhibition Assay

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from methods used for similar compounds[9][10]. A common approach involves the reaction of a pyridylmethyl halide with a protected hydroxylamine followed by deprotection.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of N-(pyridin-4-ylmethyl)oxyphthalimide:

-

To a solution of N-hydroxyphthalimide in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

-

Add 4-(chloromethyl)pyridine hydrochloride to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Purify the product by column chromatography.

-

-

Step 2: Hydrazinolysis to yield this compound:

-

Dissolve the N-(pyridin-4-ylmethyl)oxyphthalimide in a solvent such as ethanol or dichloromethane.

-

Add hydrazine hydrate to the solution.

-

Stir the mixture at room temperature. A precipitate of phthalhydrazide will form.

-

Filter off the precipitate and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product, if necessary, by recrystallization or column chromatography to yield this compound.

-

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Conclusion

While the definitive mechanism of action for this compound remains to be elucidated, compelling evidence from structurally related compounds points towards two promising therapeutic avenues: antibacterial activity, likely through the inhibition of ribonucleotide reductase, and anticancer activity, potentially via the inhibition of histone deacetylases. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to systematically investigate these hypotheses. Further studies are warranted to confirm the specific molecular targets of this compound and to fully characterize its pharmacological profile, which will be crucial for its potential development as a novel therapeutic agent.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 3. Methyl-Hydroxylamine as an Efficacious Antibacterial Agent That Targets the Ribonucleotide Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-O chemistry for antibiotics: discovery of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds as selective antibacterial agents using nitroso Diels-Alder and ene chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

O-(Pyridin-4-ylmethyl)hydroxylamine: A Technical Guide to its Applications in Drug Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(pyridin-4-ylmethyl)hydroxylamine is a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structural features, combining a pyridine ring with a hydroxylamine moiety, make it a valuable reagent for the synthesis of novel therapeutic agents and complex molecules. This technical guide provides an in-depth overview of the established and potential applications of this compound, with a focus on its role in the development of antibacterial and anticancer agents. The guide summarizes key quantitative data, provides detailed experimental methodologies, and visualizes relevant pathways and workflows.

Core Applications

The primary applications of this compound lie in two main areas:

-

Synthesis of Antibacterial Agents: The compound is utilized as a key intermediate in the synthesis of novel cephem-class antibiotics. The pyridinylmethyl-oxyamino moiety it provides is crucial for conferring potent antibacterial activity.

-

Development of Indoleamine 2,3-dioxygenase (IDO1) Inhibitors: While direct studies on this compound are limited, extensive research on analogous O-alkylhydroxylamines demonstrates their potential as potent inhibitors of IDO1, a critical enzyme in cancer immune evasion.

Application 1: Synthesis of Cephem Antibiotics

This compound hydrochloride is a crucial reagent for the preparation of advanced cephem antibiotics. The incorporation of the pyridinylmethyl-oxyamino side chain at the 7-position of the cephem nucleus has been shown to enhance antibacterial efficacy. These derivatives are particularly noted for their activity against a range of Gram-positive and Gram-negative bacteria.

Experimental Protocol: General Synthesis of 7-Acylamino-3-cephem-4-carboxylic Acid Derivatives

The following is a generalized protocol for the acylation of a 7-amino-3-cephem-4-carboxylic acid core with a side chain derived from this compound. This process is typically protected under patent literature.

Materials:

-

7-amino-3-cephem-4-carboxylic acid derivative (e.g., 7-amino-3-vinyl-3-cephem-4-carboxylic acid)

-

A reactive carboxylic acid derivative containing the O-(pyridin-4-ylmethyl)oxyimino group (e.g., 2-(2-aminothiazol-4-yl)-2-(pyridin-4-ylmethoxyimino)acetic acid)

-

Acylating agent (e.g., phosphorus pentachloride, oxalyl chloride)

-

Anhydrous organic solvent (e.g., dichloromethane, N,N-dimethylformamide)

-

Base (e.g., pyridine, triethylamine)

Procedure:

-

Activation of the Carboxylic Acid: The carboxylic acid derivative bearing the O-(pyridin-4-ylmethyl)oxyimino moiety is activated to form a reactive species such as an acid chloride or a mixed anhydride. This is typically achieved by reacting the acid with an activating agent like phosphorus pentachloride or oxalyl chloride in an anhydrous solvent at low temperatures (-20°C to 0°C).

-

Acylation Reaction: The solution of the activated acid is then added dropwise to a cooled (-20°C to 0°C) solution or suspension of the 7-amino-3-cephem-4-carboxylic acid derivative in an anhydrous solvent containing a base like pyridine.

-

Reaction Monitoring: The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). The reaction is typically stirred at low temperature for several hours.

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched with water or an appropriate aqueous solution. The product is then extracted into an organic solvent. The organic layers are combined, washed, dried over a desiccant (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure.

-

Purification: The crude product is purified by techniques such as crystallization or column chromatography to yield the final cephem antibiotic.

Logical Workflow for Cephem Synthesis

Application 2: Potential as an Indoleamine 2,3-dioxygenase (IDO1) Inhibitor

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism. Its overexpression in tumors leads to immune suppression by depleting local tryptophan levels and producing immunosuppressive metabolites. Inhibition of IDO1 is a promising strategy in cancer immunotherapy.

Recent studies have identified O-alkylhydroxylamines as a new class of potent IDO1 inhibitors.[1][2] These compounds are thought to act as mimics of the alkylperoxy transition state in the IDO1 catalytic cycle.[1] Although this compound has not been explicitly tested in published studies, its structural similarity to potent inhibitors like O-benzylhydroxylamine suggests it is a strong candidate for IDO1 inhibition.

Quantitative Data: IC50 Values of Structurally Related IDO1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for O-benzylhydroxylamine and some of its derivatives against human recombinant IDO1. This data provides a benchmark for the expected potency of this compound.

| Compound | Structure | IC50 (μM)[1] |

| O-benzylhydroxylamine | Ph-CH₂-O-NH₂ | 0.81 ± 0.08 |

| Phenylhydrazine | Ph-NH-NH₂ | 0.23 ± 0.25 |

| N-benzylhydroxylamine | Ph-CH₂-NH-OH | 6.0 |

| Phenylhydroxylamine | Ph-NH-OH | 9.2 |

Signaling Pathway: IDO1-Mediated Immune Suppression

Inhibition of IDO1 by compounds like this compound is expected to block the tryptophan catabolism pathway, thereby restoring T-cell function and enhancing anti-tumor immunity.

Experimental Protocol: Synthesis of O-Alkylhydroxylamines via Mitsunobu Reaction

This protocol is adapted from the synthesis of analogous IDO1 inhibitors and is applicable for the synthesis of this compound and its derivatives.[1]

Materials:

-

Corresponding alcohol (e.g., 4-pyridinemethanol)

-

N-Hydroxyphthalimide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrazine monohydrate

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Mitsunobu Reaction: To a stirred solution of the alcohol (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0°C, DIAD or DEAD (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Deprotection: The solvent is removed under reduced pressure. The residue is dissolved in ethanol, and hydrazine monohydrate (4.0 eq) is added. The mixture is heated to reflux for 2 hours.

-

Isolation of Free Base: After cooling, the precipitate (phthalhydrazide) is filtered off. The filtrate is concentrated, and the residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried, and concentrated to yield the crude O-alkylhydroxylamine.

-

Salt Formation: The crude product is dissolved in a minimal amount of diethyl ether, and a solution of HCl in diethyl ether is added to precipitate the hydrochloride salt. The salt is collected by filtration, washed with ether, and dried under vacuum.

Experimental Workflow for Synthesis and Screening

Conclusion

This compound is a versatile chemical intermediate with significant applications in drug discovery and development. Its established role in the synthesis of potent cephem antibiotics and its high potential as a scaffold for novel IDO1 inhibitors make it a compound of considerable interest to medicinal chemists and pharmacologists. The methodologies and data presented in this guide provide a framework for researchers to explore and utilize this valuable building block in the creation of next-generation therapeutics.

References

In-depth Technical Guide: o-(pyridin-4-ylmethyl)hydroxylamine (CAS 79349-78-3)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical overview based on publicly available information. Extensive literature searches have revealed a significant lack of specific experimental data for o-(pyridin-4-ylmethyl)hydroxylamine. Consequently, this guide provides a framework based on the properties of related chemical structures and general principles in medicinal chemistry and drug development. All information should be cross-referenced with internally generated experimental data.

Core Compound Identification

| Identifier | Value |

| CAS Number | 79349-78-3 |

| IUPAC Name | This compound |

| Synonyms | (4-Pyridinylmethoxy)amine, 4-(((Aminooxy)methyl))pyridine |

| Chemical Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Structure |  |

Physicochemical Properties (Predicted)

| Property | Predicted Value | Significance in Drug Development |

| LogP | -0.5 to 0.5 | Influences solubility and permeability across biological membranes. A low LogP suggests higher hydrophilicity. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Predicts drug transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | Both influence solubility and binding to biological targets. |

| pKa (most basic) | ~8.5-9.5 (Pyridine N) | Affects ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| pKa (most acidic) | ~5.0-6.0 (Hydroxylamine N) |

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general synthetic strategy can be proposed based on established chemical reactions.

General Synthetic Approach

A plausible and common method for the synthesis of O-alkylhydroxylamines involves the N-alkylation of a protected hydroxylamine derivative followed by deprotection.

Logical Workflow for Synthesis:

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocol

Materials:

-

N-Hydroxyphthalimide

-

4-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrazine monohydrate

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Alkylation: To a solution of N-hydroxyphthalimide (1.0 eq) in DMF, add K₂CO₃ (1.5 eq) and 4-(chloromethyl)pyridine hydrochloride (1.1 eq). Stir the mixture at room temperature for 12-18 hours.

-

Work-up: Pour the reaction mixture into water and extract with DCM. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in ethanol and add hydrazine monohydrate (2.0 eq). Reflux the mixture for 2-4 hours.

-

Final Work-up: Cool the reaction to room temperature and filter to remove the phthalhydrazide precipitate. Concentrate the filtrate and dissolve the residue in DCM. Wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

-

Salt Formation (Optional): To obtain the hydrochloride salt for improved stability and handling, dissolve the final product in a minimal amount of DCM and add a solution of HCl in diethyl ether. Collect the resulting precipitate by filtration.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is absent from the scientific literature. However, based on the activities of structurally related compounds, several potential therapeutic areas can be hypothesized.

Potential as an Enzyme Inhibitor

The hydroxylamine moiety is known to interact with various enzymes, often through coordination with metal centers in the active site or by acting as a radical scavenger.

-

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Some O-substituted hydroxylamines have been identified as inhibitors of IDO1, an enzyme involved in cancer immune evasion. Inhibition of IDO1 prevents the degradation of tryptophan and the production of kynurenine, thereby promoting an anti-tumor immune response.

Hypothesized IDO1 Inhibition Pathway:

Caption: Hypothesized inhibition of the IDO1 pathway.

-

Ribonucleotide Reductase (RNR) Inhibition: N-substituted hydroxylamines have shown antibacterial activity by inhibiting RNR, an enzyme essential for DNA synthesis and repair in bacteria. The hydroxylamine can act as a radical scavenger, disrupting the enzyme's catalytic cycle.

Potential as an Antibacterial Agent

N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated antibacterial activity, particularly against Gram-positive bacteria. The pyridine ring and the hydroxylamine moiety are key pharmacophoric features.

Experimental Workflow for Antibacterial Screening:

Caption: A typical workflow for evaluating the antibacterial potential of a new compound.

Conclusion and Future Directions

This compound is a small molecule with potential for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. The lack of published data presents an opportunity for novel research.

Recommendations for further research include:

-

Definitive Synthesis and Characterization: Development and publication of a robust, scalable synthetic route with full analytical characterization (NMR, MS, HPLC).

-

In Vitro Biological Screening: Comprehensive screening against a panel of cancer cell lines and bacterial strains to identify potential therapeutic applications.

-

Enzyme Inhibition Assays: Direct testing of inhibitory activity against key enzymes such as IDO1 and RNR.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of the pyridine and hydroxylamine moieties to any observed biological activity.

This technical guide provides a foundational understanding of this compound based on available chemical knowledge. The successful development of this compound will rely on rigorous experimental validation of the hypotheses presented herein.

An In-depth Technical Guide on o-(pyridin-4-ylmethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of o-(pyridin-4-ylmethyl)hydroxylamine. The document details its chemical identity, physicochemical characteristics, and provides a plausible route for its synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and extrapolates properties based on related chemical structures and the fundamental principles of organic chemistry. The guide also touches upon the potential biological significance and toxicological considerations for hydroxylamine-containing compounds, highlighting areas for future research.

Chemical Structure and Identity

This compound is a heterocyclic organic compound featuring a pyridine ring linked through a methylene bridge to the oxygen atom of a hydroxylamine functional group.

Chemical Structure:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4-(chloromethyl)pyridine hydrochloride in a suitable polar aprotic solvent such as acetonitrile, add an excess of hydroxylamine hydrochloride.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride salts and facilitate the reaction.

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture and filter to remove any solid byproducts. The filtrate is then concentrated under reduced pressure.

-

Extraction: The residue is taken up in a suitable organic solvent and washed with water or brine to remove any remaining inorganic salts.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Spectroscopic Data

While specific spectra for this compound are not available, the expected NMR and mass spectrometry data can be predicted based on its structure.

Table of Predicted Spectroscopic Data:

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons of the pyridine ring (two doublets).- A singlet for the methylene (-CH₂-) protons.- A broad singlet for the amine (-NH₂) protons. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring.- A signal for the methylene carbon. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (124.14 g/mol ).- Fragmentation patterns consistent with the loss of the hydroxylamine group and cleavage of the pyridine ring. |

Reactivity and Stability

This compound possesses two primary reactive centers: the nucleophilic hydroxylamine group and the basic pyridine ring.

-

Nucleophilicity of the Hydroxylamine Group: The -ONH₂ group is a potent nucleophile and can react with various electrophiles. For instance, it can react with aldehydes and ketones to form oximes. [1]* Basicity of the Pyridine Ring: The lone pair of electrons on the nitrogen atom of the pyridine ring makes it basic and susceptible to protonation or alkylation.

-

Stability: Hydroxylamines can be unstable and may be sensitive to oxidation. [1]It is recommended to store the compound in a dark place, under an inert atmosphere, and at low temperatures.

Potential Signaling Pathway Involvement (Hypothetical):

Given the structural similarity of hydroxylamines to various biologically active molecules, this compound could potentially interact with enzymes that have amino or hydroxyl groups as substrates. For example, it might act as an inhibitor of enzymes involved in amino acid metabolism or as a chelator of metal ions in metalloenzymes. However, without experimental data, any proposed pathway is purely speculative.

Caption: Hypothetical mechanism of enzyme inhibition.

Biological Activity and Toxicology

There is no specific biological activity or toxicological data available for this compound. However, the broader class of hydroxylamines is known for a range of biological effects.

-

Potential Pharmacological Activity: Some hydroxylamine derivatives have been investigated for their potential as antibacterial [2]and anticancer agents. [3]The pyridine moiety is a common scaffold in many approved drugs, suggesting that this compound could be a starting point for drug discovery efforts.

-

Toxicology: Hydroxylamines, as a class, are known to have potential toxic effects. They can act as mutagens and may cause methemoglobinemia. [4]The safety profile of this compound would need to be thoroughly investigated through in vitro and in vivo studies.

Conclusion and Future Directions

This compound is a simple yet potentially valuable molecule for chemical and pharmaceutical research. This guide has summarized its known structural and predicted physicochemical properties and outlined a plausible synthetic route. The significant lack of experimental data highlights the need for further investigation into this compound. Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full spectroscopic characterization are essential.

-

Experimental Determination of Physicochemical Properties: Accurate measurement of melting point, boiling point, solubility, and pKa is needed.

-

Biological Screening: In vitro and in vivo studies are required to explore its potential pharmacological activities and to assess its toxicological profile.

This foundational work would pave the way for a deeper understanding of this compound and its potential applications in drug development and other scientific fields.

References

- 1. Buy O-(quinolin-4-ylmethyl)hydroxylamine (EVT-8898423) [evitachem.com]

- 2. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxylamine - Wikipedia [en.wikipedia.org]

solubility of o-(pyridin-4-ylmethyl)hydroxylamine in aqueous buffers

An In-depth Technical Guide on the Aqueous Solubility of O-(pyridin-4-ylmethyl)hydroxylamine

Disclaimer: Publicly available literature does not currently provide specific quantitative data on the solubility of this compound in aqueous buffers. This guide, therefore, offers a theoretical assessment of its expected solubility based on its molecular structure and provides detailed, standardized experimental protocols for researchers to generate empirical data.

Theoretical Assessment of Aqueous Solubility

This compound is a molecule that combines a pyridine ring with a hydroxylamine moiety. Its solubility in aqueous buffers is expected to be significantly influenced by the pH of the solution due to the basic nature of the pyridine nitrogen.

-

Molecular Structure: The presence of nitrogen and oxygen atoms, particularly in the hydroxylamine group (-ONH2) and the pyridine ring, allows for hydrogen bonding with water molecules.[1] This is a key factor promoting solubility in polar solvents like water.[1] The pyridine ring itself is a polar aromatic system.

-

Influence of pH: The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it a weak base. In acidic to neutral aqueous buffers, this nitrogen atom can be protonated, forming a pyridinium cation. This positively charged species will exhibit significantly enhanced solubility in water due to ion-dipole interactions. The pKa of pyridine is approximately 5.2; the pKa of this compound is expected to be in a similar range. Therefore, at pH values below its pKa, the compound will exist predominantly in its more soluble, protonated form.

-

Hydroxylamine Group: The hydroxylamine group is also polar and can contribute to water solubility through hydrogen bonding.

Based on these structural features, this compound is predicted to be soluble in aqueous solutions, with its solubility increasing as the pH of the buffer decreases.

Physicochemical Properties

While specific solubility data is unavailable, other computed physicochemical properties for this compound and its isomer are available and provide context for its behavior.

| Property | This compound | O-(pyridin-3-ylmethyl)hydroxylamine | Source |

| Molecular Formula | C6H8N2O | C6H8N2O | [2] |

| Molecular Weight | 124.14 g/mol | 124.14 g/mol | [2] |

| IUPAC Name | This compound | O-(pyridin-3-ylmethyl)hydroxylamine | [2] |

| XLogP3-AA (LogP) | -0.2 | -0.2 | [2] |

| Hydrogen Bond Donor Count | 2 | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | 3 | [2] |

| Topological Polar Surface Area | 48.1 Ų | 48.1 Ų | [2] |

Note: Data for this compound is inferred from its isomer where not directly available.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[3]

Objective: To determine the saturation concentration of this compound in various aqueous buffers at a controlled temperature.

Materials:

-

This compound (solid)

-

Aqueous buffers of desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, with each vial containing a different aqueous buffer. Prepare each condition in triplicate to ensure reproducibility. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[3]

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot using a 0.22 µm syringe filter into a clean vial. This step removes any remaining microparticles that could falsely elevate the measured concentration.

-

Dilution: Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to bring the concentration of the compound into the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the precise concentration of this compound.[4]

-

Calculation: Calculate the solubility (e.g., in mg/mL or µM) by accounting for the dilution factor used.

Diagrams and Workflows

Logical Relationship of pH and Solubility

The following diagram illustrates the expected relationship between the pH of the aqueous buffer and the solubility of this compound.

Caption: pH-dependent protonation and its effect on solubility.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps of the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. O-(pyridin-3-ylmethyl)hydroxylamine | C6H8N2O | CID 12213991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Pyridinium Oximes: A Technical Guide for Cholinesterase Reactivator Research

Introduction

Organophosphorus (OP) compounds, a class of chemicals including highly toxic nerve agents (e.g., Sarin, Soman, Tabun, VX) and common agricultural pesticides, pose a significant threat to global health.[1][2] Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[2][3] Inhibition of AChE leads to an accumulation of ACh in synaptic clefts, resulting in a hyperstimulation of muscarinic and nicotinic receptors, a state known as a cholinergic crisis.[1][3][4] This crisis manifests with a range of severe symptoms, ultimately leading to respiratory failure and death if left untreated.[2]

The standard therapeutic regimen for OP poisoning involves a combination of an antimuscarinic agent like atropine, to counteract the effects of excess ACh at muscarinic receptors, and a pyridinium oxime.[1] Pyridinium oximes are unique in their ability to act as causal antidotes by reactivating the inhibited AChE, thereby restoring normal synaptic function. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and evaluation of pyridinium oximes for researchers, scientists, and drug development professionals in the field.

The Mechanism of Cholinergic Crisis and Oxime Reactivation

Following exposure to an organophosphorus agent, the compound's phosphorus atom forms a covalent bond with the serine hydroxyl group within the active site of the AChE enzyme.[2] This phosphorylation effectively inactivates the enzyme, preventing it from breaking down acetylcholine. The subsequent accumulation of acetylcholine in the neuromuscular junction and other cholinergic synapses leads to the continuous stimulation of its receptors.

Signaling Pathway of Organophosphate Poisoning

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 4. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling of o-(pyridin-4-ylmethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-(pyridin-4-ylmethyl)hydroxylamine is a niche yet significant compound in the landscape of pharmaceutical research and development. As a derivative of both pyridine and hydroxylamine, it presents a unique chemical profile that, while promising for synthetic applications, necessitates a thorough understanding of its potential hazards. The structural alerts from its parent moieties—the potential toxicity and flammability associated with pyridine derivatives and the instability and reactivity of hydroxylamines—call for a cautious and well-informed approach. This guide provides a comprehensive overview of the available safety data, recommended handling procedures, and emergency protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. Due to the absence of a specific, official Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar compounds and the known hazards of its core functional groups to provide a robust framework for risk assessment and management.

Physicochemical and Toxicological Profile

Quantitative data for this compound is limited. The following tables summarize available data for the target compound and its close structural analogs, providing a basis for assessing its properties.

Table 1: Physical and Chemical Properties

| Property | Value | Source (Compound) |

| Molecular Formula | C6H8N2O | This compound[1] |

| Molecular Weight | 124.14 g/mol | This compound[1] |

| Appearance | Data not available (likely a solid) | N/A |

| Boiling Point | Data not available | This compound[2] |

| Melting Point | Data not available | N/A |

| Storage Temperature | Store in freezer, under -20°C | This compound[2] |

| Computed XLogP3-AA | -0.2 | O-(pyridin-3-ylmethyl)hydroxylamine[3] |

| Computed Hydrogen Bond Donor Count | 1 | O-[1-(Pyridin-4-YL)ethyl]hydroxylamine[4] |

| Computed Hydrogen Bond Acceptor Count | 3 | O-[1-(Pyridin-4-YL)ethyl]hydroxylamine[4] |

| Computed Rotatable Bond Count | 2 | O-[1-(Pyridin-4-YL)ethyl]hydroxylamine[4] |

| Computed Topological Polar Surface Area | 48.1 Ų | O-[1-(Pyridin-4-YL)ethyl]hydroxylamine[4] |

Table 2: GHS Hazard Classification

The following classifications are based on data for this compound and its structural isomer, O-(pyridin-3-ylmethyl)hydroxylamine. A conservative approach, assuming the higher hazard, is recommended.

| Hazard Class | GHS Category | Hazard Statement | Source (Compound) |

| Flammable Solids | Category 2 | H228: Flammable solid | This compound[2] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | O-(pyridin-3-ylmethyl)hydroxylamine[3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | O-(pyridin-3-ylmethyl)hydroxylamine[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | This compound, O-(pyridin-3-ylmethyl)hydroxylamine[2][3] |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage / Causes serious eye irritation | This compound, O-(pyridin-3-ylmethyl)hydroxylamine[2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | O-(pyridin-3-ylmethyl)hydroxylamine[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | O-(pyridin-3-ylmethyl)hydroxylamine |

Note: The signal word associated with these hazards is "Danger".[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and potential vapors that can cause serious eye damage. |

| Skin and Body Protection | Chemical-resistant lab coat (flame-retardant recommended), full-length pants, and closed-toe shoes. | Protects against skin contact, which can be harmful. Flame-retardant material is critical due to the flammability of pyridine compounds. |

| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or holes before use. | Provides chemical resistance against pyridine derivatives and prevents dermal absorption. |

| Respiratory Protection | Use exclusively within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. | Minimizes the inhalation of potentially harmful vapors or aerosols. |

Experimental Protocol: Safe Handling Workflow

The following protocol outlines a step-by-step procedure for the safe handling of this compound in a research laboratory setting.

1. Pre-Handling and Preparation:

- 1.1. Risk Assessment: Before any work begins, conduct a thorough risk assessment specific to the planned experiment, considering the quantities used, potential reaction byproducts, and required manipulations.

- 1.2. Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible and in good working order.[5]

- 1.3. Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly (check airflow monitor). The work surface should be clean and uncluttered. A disposable absorbent liner can be used to contain minor spills.

- 1.4. Donning PPE: Put on all required PPE as detailed in Table 3 before entering the designated handling area.

2. Handling and Use:

- 2.1. Compound Retrieval: Retrieve the compound from its designated storage location (freezer, under -20°C, inert atmosphere).[2] Allow the container to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture.

- 2.2. Weighing: Conduct all weighing operations within the chemical fume hood. Use a tared, sealed container to minimize exposure.

- 2.3. Dissolution and Reaction Setup: Perform all manipulations, including dissolution and addition to reaction mixtures, within the fume hood. Use non-sparking tools and ensure all glassware is properly secured.

- 2.4. Incompatible Materials: Keep the compound away from strong oxidizing agents, heat, sparks, and open flames.[6][7]

3. Post-Handling and Storage:

- 3.1. Container Sealing: Tightly reseal the primary container, purge with an inert gas (e.g., argon or nitrogen) if available, and secure the cap.

- 3.2. Decontamination: Decontaminate the spatula and any other equipment used with an appropriate solvent. Wipe down the work surface within the fume hood.

- 3.3. Storage: Return the compound to its designated freezer storage promptly. Ensure it is stored in a dark, dry, and well-ventilated place.[2]

- 3.4. Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water.

4. Waste Disposal:

- 4.1. Waste Segregation: All waste materials, including contaminated consumables (e.g., pipette tips, absorbent pads) and residual chemical, must be treated as hazardous waste.

- 4.2. Containerization: Place all waste in a clearly labeled, sealed, and chemically compatible waste container. Do not overfill.

- 4.3. Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, adhering to all local, state, and federal regulations.

Emergency Procedures

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: The compound is a flammable solid.[2] Combustion may produce toxic fumes, including nitrogen oxides. Vapors may form explosive mixtures with air.[6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Safe Handling Workflow Diagram

References

- 1. O-(4-Pyridylmethyl)hydroxylamine 95.00% | CAS: 79349-78-3 | AChemBlock [achemblock.com]

- 2. 79349-78-3|this compound|BLD Pharm [bldpharm.com]

- 3. O-(pyridin-3-ylmethyl)hydroxylamine | C6H8N2O | CID 12213991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. O-[1-(Pyridin-4-YL)ethyl]hydroxylamine | C7H10N2O | CID 102548796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

The Chemistry of Connection: An In-depth Guide to Oxime Ligation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, the ability to selectively and efficiently form stable bonds between molecules is paramount. Among the arsenal of chemical tools available, oxime ligation has emerged as a robust and versatile strategy. Its bioorthogonal nature, meaning the reaction proceeds in a biological environment without interfering with native biochemical processes, makes it particularly valuable for the precise modification of complex biomolecules such as proteins, peptides, and nucleic acids. This technical guide delves into the core principles of oxime ligation chemistry, providing a comprehensive overview of its mechanism, kinetics, and practical applications, supplemented with detailed experimental protocols and quantitative data.

Core Principles of Oxime Ligation

Oxime ligation is a chemoselective reaction between an aminooxy-functionalized molecule and a carbonyl-containing counterpart, typically an aldehyde or a ketone, to form a stable oxime bond.[1] This reaction is classified as a "click" chemistry reaction due to its high efficiency, selectivity, and the formation of a stable product under mild, aqueous conditions.[2]

Reaction Mechanism and Kinetics

The formation of an oxime bond proceeds through a nucleophilic addition of the aminooxy group to the carbonyl carbon, followed by dehydration to yield the oxime. The reaction rate is notably influenced by pH.[3] Under acidic conditions (typically pH 4-5), the reaction is accelerated due to the protonation of the carbonyl oxygen, which increases its electrophilicity. However, at very low pH, the aminooxy nucleophile becomes protonated and non-reactive.[3]

To enhance reaction rates at physiological pH (around 7.4), which is often a requirement for biological applications, nucleophilic catalysts such as aniline and its derivatives are employed.[4] Aniline and substituted anilines, particularly those with electron-donating groups, can significantly accelerate the rate of oxime formation by forming a more reactive Schiff base intermediate with the carbonyl compound.[4] This intermediate is more susceptible to nucleophilic attack by the aminooxy group.

The choice of the carbonyl reactant also plays a crucial role in the reaction kinetics. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[5]

Quantitative Analysis of Oxime Ligation Kinetics

The efficiency of oxime ligation can be quantitatively assessed by determining the second-order rate constants (k). The following tables summarize key kinetic data from the literature, highlighting the impact of catalysts, reactant concentrations, and the nature of the carbonyl group on the reaction rate.

| Catalyst | Catalyst Concentration (mM) | Reactants | pH | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) | Reference |

| None | 0 | Aminooxy-peptide + Benzaldehyde | 7.0 | Slow (not specified) | [6] |

| Aniline | 100 | Aminooxy-peptide + Benzaldehyde | 7.0 | 8.2 ± 1.0 | [6] |

| Aniline | 50 | Aminooxy-dansyl + Citral | 7.3 | 48.6 | [5] |

| m-Phenylenediamine (mPDA) | 50 | Aminooxy-dansyl + Citral | 7.3 | ~78 | [5] |

| Aniline | 100 | Aminooxy-dansyl + 2-Pentanone | 7.5 | 0.082 | [5] |

| m-Phenylenediamine (mPDA) | 100 | Aminooxy-dansyl + 2-Pentanone | 7.5 | 0.20 | [5] |

Table 1: Effect of Catalyst and Carbonyl Reactivity on Oxime Ligation Rate. This table demonstrates the significant rate enhancement provided by aniline and m-phenylenediamine catalysts. It also clearly illustrates that the reaction with an aldehyde (citral) is substantially faster than with a ketone (2-pentanone).

| Catalyst | Catalyst Concentration (mM) | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) | Reference |

| Aniline | 100 | ~10 | [5] |

| m-Phenylenediamine (mPDA) | 100 | ~27 | [5] |

| m-Phenylenediamine (mPDA) | 500 | >100 | [5] |

| m-Phenylenediamine (mPDA) | 750 | ~150 | [5] |

Table 2: Effect of Catalyst Concentration on the Rate of Oxime Ligation between an Aldehyde-Functionalized GFP and an Aminooxy-Dansyl Probe at pH 7.0. This table highlights the dose-dependent effect of the catalyst concentration on the reaction rate. The higher solubility of mPDA allows for its use at higher concentrations, leading to a dramatic increase in the ligation rate.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of oxime ligation in a research setting. Below are representative protocols for catalyst screening and protein labeling.

Protocol 1: Catalyst Screening for Oxime Ligation[5]

This protocol utilizes a fluorescence-based assay to monitor the reaction progress and compare the efficiency of different catalysts.

Materials:

-

Phosphate buffer (PB), 100 mM, pH 7.0

-

Aminooxy-dansyl (fluorescent probe) stock solution

-

Aldehyde (e.g., citral or dodecanal) or ketone (e.g., 2-pentanone) stock solution

-

Catalyst (e.g., aniline, m-phenylenediamine) stock solutions at various concentrations

-

n-dodecyl-β-D-maltoside (detergent, to maintain solubility of hydrophobic reactants)

-

Fluorometer

Procedure:

-

Prepare reaction mixtures in a final volume of 200-250 µL containing:

-

100 mM PB, pH 7.0

-

100 µM aminooxy-dansyl

-

50 µM aldehyde or 5 mM ketone

-

Desired concentration of catalyst (e.g., 25 µM for initial screening)

-

0.08% (w/v) n-dodecyl-β-D-maltoside

-

-

Equilibrate the reaction mixtures at room temperature for 1 minute.

-

Initiate the reaction by adding the aminooxy reagent.

-

Monitor the increase in fluorescence over time using a fluorometer (e.g., λex=340 nm, λem=505 nm). The increase in fluorescence corresponds to the formation of the more hydrophobic oxime product.

-

Analyze the kinetic data to determine the observed rate constants (k_obs) for each catalyst.

Protocol 2: Site-Specific Labeling of a Protein via Oxime Ligation[5]

This protocol describes the labeling of an aldehyde-functionalized Green Fluorescent Protein (GFP) with a fluorescent aminooxy probe.

Materials:

-

Aldehyde-functionalized GFP (GFP-aldehyde)

-

Aminooxy-dansyl probe

-

Phosphate buffer (PB), 100 mM, pH 7.0

-

Catalyst stock solution (e.g., aniline or m-phenylenediamine)

-

SDS-PAGE analysis equipment

-

In-gel fluorescence scanner and Coomassie blue stain

Procedure:

-

Prepare a reaction mixture containing:

-

10 µM GFP-aldehyde in 100 mM PB, pH 7.0

-

50 µM aminooxy-dansyl

-

-

Initiate the reaction by adding the catalyst (e.g., 100 mM aniline or varying concentrations of mPDA).

-

Incubate the reaction at room temperature for a specified time (e.g., 90 seconds for rapid screening with mPDA, or longer for aniline).

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by SDS-PAGE.

-

Visualize the labeled protein using an in-gel fluorescence scanner to detect the dansyl fluorophore.

-

Stain the gel with Coomassie blue to visualize the total protein.

-

Quantify the labeling efficiency by comparing the fluorescence intensity to the total protein amount.

Visualizing Oxime Ligation Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of key experimental processes involving oxime ligation.

Caption: General mechanism of aniline-catalyzed oxime ligation.

Caption: Experimental workflow for protein labeling using oxime ligation.

Applications in Drug Development and Research

The unique characteristics of oxime ligation have led to its widespread adoption in various scientific disciplines, particularly in drug development and biomedical research.

-

Bioconjugation: Oxime ligation is extensively used for the site-specific modification of proteins and peptides, enabling the attachment of labels (e.g., fluorophores, biotin), polyethylene glycol (PEG) for improved pharmacokinetics, or cytotoxic drugs to create antibody-drug conjugates (ADCs).[7]

-

Hydrogel Formation: The reaction is employed to form biocompatible hydrogels for applications in 3D cell culture, drug delivery, and tissue engineering.[8] The mechanical properties and gelation kinetics of these hydrogels can be tuned by adjusting the pH and catalyst concentration.

-

Cell Surface Engineering: The bioorthogonal nature of oxime ligation allows for the modification of cell surfaces with specific functionalities, which can be used for cell tracking, targeting, or modulating cellular interactions.

-

Drug Delivery: Oxime bonds can be incorporated into drug delivery systems as stable linkers to attach targeting ligands to nanoparticles or to encapsulate therapeutic agents.[7]

Conclusion

Oxime ligation stands as a powerful and reliable tool in the chemical biologist's and drug developer's toolkit. Its efficiency, selectivity, and biocompatibility, coupled with the ability to modulate its kinetics through catalysis and reactant choice, provide a versatile platform for the precise construction of complex biomolecular architectures. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of oxime ligation in a wide range of research and development endeavors, ultimately contributing to advancements in medicine and biotechnology.

References

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]